molecular formula C9H9ClN2O B412964 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 53439-90-0

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B412964
CAS No.: 53439-90-0
M. Wt: 196.63g/mol
InChI Key: FCYDPVMOBHGVPW-UHFFFAOYSA-N
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Description

Structural Characterization and Classification Within Heterocyclic Chemistry

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic organic compound belonging to the benzimidazolone class. Structurally, it features a fused bicyclic system composed of a benzene ring fused to an imidazole ring, forming the benzimidazole core. The compound is characterized by a chlorine atom substituted at the 5-position of the benzene ring and methyl groups at the nitrogen atoms in positions 1 and 3. The "2(3H)-one" denotes a carbonyl group at the 2-position of the imidazole ring, with the hydrogen located at the 3-position, indicating the lactam form of benzimidazolone.

This compound is classified within the benzimidazolone family, which is a subset of benzimidazoles distinguished by the presence of a lactam carbonyl group. The benzimidazolone scaffold is notable for its aromaticity and nitrogen heteroatoms, which confer unique chemical reactivity and coordination properties. The 5-chloro substitution introduces an electron-withdrawing effect, influencing the compound's electronic distribution and potentially its reactivity and biological activity.

Discovery and Development Timeline

The benzimidazole nucleus was first synthesized in the late 19th century (1872-1878) by Hoebrecker, Ladenberg, and Wundt, initially without recognition of its therapeutic potential. It was not until the mid-20th century that benzimidazole derivatives gained prominence, especially as anthelmintic agents in the 1960s. The benzimidazolone derivatives, including chlorinated variants, have since been developed for various applications including medicinal chemistry and materials science.

Specifically, 5-chloro-substituted benzimidazolones have been synthesized and characterized in recent decades, with research focusing on their chemical synthesis, structural elucidation, and potential biological activities such as antimicrobial and anticancer properties. The synthesis of this compound and related derivatives has been reported with detailed spectral and chromatographic data confirming their structures.

Position Within the Benzimidazolone Family

Within the benzimidazolone family, this compound occupies a distinct position as a halogenated derivative with methyl substitutions on the nitrogen atoms. The benzimidazolone family is characterized by the lactam functionality at position 2, which differentiates it from benzimidazole itself. The chlorine substituent at the 5-position on the benzene ring is an electron-withdrawing group that modifies the compound’s physicochemical properties, potentially affecting its interaction with biological targets and chemical reactivity.

This compound is part of a broader class of benzimidazolone derivatives that have been explored for their utility as ligands in coordination chemistry, as well as for their pharmacological potential. The methyl groups at N-1 and N-3 positions influence steric and electronic properties, which can affect binding affinity and solubility.

Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is This compound . This name reflects the following structural features:

  • "5-chloro" indicates a chlorine atom attached to the 5-position of the benzene ring.
  • "1,3-dimethyl" specifies methyl groups attached to the nitrogen atoms at positions 1 and 3 of the imidazole ring.
  • "1H-benzo[d]imidazol" denotes the fused bicyclic system comprising benzene and imidazole rings.
  • "2(3H)-one" describes the lactam carbonyl at position 2 with the hydrogen at position 3, indicating the keto form of benzimidazolone.

Alternative names include 5-chloro-1,3-dihydro-1,3-dimethylbenzimidazol-2-one, consistent with traditional nomenclature for benzimidazolones. The compound’s molecular formula is C9H10ClN2O, with a molecular weight of approximately 196 g/mol.

Data Table: Key Chemical Properties of this compound

Property Description
Molecular Formula C9H10ClN2O
Molecular Weight ~196 g/mol
Structural Class Benzimidazolone derivative
Substituents 5-Chloro (benzene ring), 1,3-dimethyl (N atoms)
Functional Groups Lactam carbonyl (2-position), aromatic rings
IUPAC Name This compound
Physical State Yellowish solid (reported)
Key Spectroscopic Features 1H NMR signals consistent with aromatic and methyl protons; IR bands indicating carbonyl group

Detailed Research Findings

Synthesis of this compound has been achieved with yields around 82%, producing a yellowish solid. The compound’s structure was confirmed by nuclear magnetic resonance spectroscopy (1H NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR). The 1H NMR spectrum shows characteristic aromatic proton signals near δ 6.9–6.89 ppm and methyl protons consistent with the dimethyl substitution pattern. The GC-MS confirms the molecular ion peak at m/z 196, aligning with the expected molecular weight. IR spectra exhibit strong absorption bands around 1700 cm^-1, indicative of the lactam carbonyl group.

The compound’s electron-withdrawing chlorine substituent at the 5-position influences its chemical behavior, including reactivity and potential biological interactions. Studies on related benzimidazolone derivatives suggest that such substitutions can modulate antimicrobial and anticancer activities, although the specific biological profile of this compound requires further elucidation.

Properties

IUPAC Name

5-chloro-1,3-dimethylbenzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCYDPVMOBHGVPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triphosgene-Mediated Cyclization

Reaction of 4-chloro-1,2-diaminobenzene with triphosgene in dichloromethane (DCM) at 0–5°C produces 5-chloro-1H-benzo[d]imidazol-2(3H)-one. This method, adapted from, achieves 78–82% yield under inert conditions. The exothermic reaction requires careful temperature control to prevent dimerization.

Mechanistic Insight : Triphosgene acts as a carbonyl donor, facilitating nucleophilic attack by the diamine’s amino groups. The intermediate carbamate undergoes intramolecular dehydration to form the imidazolone ring.

Carbodiimide-Assisted Cyclization

Building on, N,N′-diisopropylcarbodiimide (DIC) promotes cyclization of thiourea intermediates derived from isothiocyanates and diamines. For example, coupling 4-chloro-1,2-diaminobenzene with methyl isothiocyanate in DMF, followed by DIC-mediated cyclization, yields the imidazolone core in 85% efficiency. This method minimizes side reactions through precise stoichiometry.

N-Methylation Techniques

Sequential Alkylation Using Methyl Iodide

Post-cyclization, the imidazolone’s NH groups are methylated via a two-step process:

  • Selective Methylation at N1 : Treatment with methyl iodide (1.1 eq) and potassium carbonate in acetone at 50°C for 12 hours selectively methylates the more nucleophilic N1 position (yield: 75%).

  • N3 Methylation : Subsequent reaction with excess methyl iodide (2.5 eq) and sodium hydride in THF at reflux completes dimethylation (yield: 88%).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 3.41 (s, 3H, N1-CH3), 3.58 (s, 3H, N3-CH3), 7.21–7.45 (m, 3H, Ar-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

One-Pot Dimethylation

A scalable alternative employs dimethyl sulfate (2.2 eq) in the presence of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst. Heating in aqueous NaOH (10%) at 70°C for 6 hours achieves 91% yield of the dimethylated product. This method avoids intermediate isolation, reducing processing time.

Alternative Routes via Pre-Methylated Diamines

Synthesis of N,N′-Dimethyl-4-chloro-1,2-diaminobenzene

Methylation of 4-chloro-1,2-diaminobenzene with methyl triflate (2.0 eq) in acetonitrile at 25°C for 24 hours yields the dimethylated diamine (67% yield). Subsequent cyclization with urea under microwave irradiation (150°C, 20 min) furnishes the target compound in 79% yield.

Advantages :

  • Eliminates post-cyclization alkylation steps.

  • Microwave conditions enhance reaction homogeneity and reduce time.

Limitations :

  • Methyl triflate’s high cost and toxicity necessitate stringent safety protocols.

Comparative Analysis of Methodologies

Method Yield (%) Reaction Time Key Advantage
Triphosgene Cyclization + Alkylation8218 hHigh purity, minimal byproducts
Carbodiimide Cyclization8512 hScalable, uses stable reagents
One-Pot Dimethylation916 hTime-efficient, no intermediate isolation
Pre-Methylated Diamine7924 hAvoids alkylation steps

Data synthesized from.

Challenges and Optimization Strategies

Regioselectivity in Methylation

Unsymmetrical methylation at N1 and N3 remains a challenge. Source reports that steric hindrance from the chloro substituent directs initial methylation to N1. Computational studies (DFT) suggest a 4.3 kcal/mol preference for N1 attack due to reduced electron density at N3.

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but risk over-methylation. Switching to acetone or THF with K2CO3 improves selectivity .

Chemical Reactions Analysis

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzo[d]imidazole compounds exhibit notable antimicrobial properties. In several studies, 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one has been evaluated for its efficacy against various bacterial strains.

  • Study Findings : In a comparative study, the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using standard agar diffusion methods, indicating that higher concentrations of the compound correlate with increased antibacterial effects .
Compound Bacterial Strain Zone of Inhibition (mm) MIC (μg/mL)
This compoundS. aureus1750
This compoundE. coli1540

Antioxidant Properties

The antioxidant activity of this compound has been explored through various assays that measure its ability to scavenge free radicals. The findings suggest that it possesses significant antioxidant properties which can be beneficial in mitigating oxidative stress-related diseases.

  • Mechanism : The compound acts by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the potential mechanisms of action and therapeutic applications of the compound.

Targeting DNA Gyrase

One prominent study focused on the interaction between this compound and DNA gyrase, an essential enzyme in bacterial DNA replication. The molecular docking results indicated strong binding affinity, suggesting that this compound could serve as a lead for developing new antibacterial agents targeting bacterial DNA replication processes .

Potential Anticancer Properties

Emerging research highlights the potential anticancer properties of benzo[d]imidazole derivatives, including this compound.

  • In Vitro Studies : Preliminary in vitro studies have shown that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific pathways involved are still under investigation but are believed to include modulation of signaling pathways related to cell survival and proliferation .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Application Findings
Antimicrobial ActivityEffective against S. aureus and E. coli with significant zones of inhibition and low MIC values .
Antioxidant PropertiesExhibits strong free radical scavenging ability, indicating potential protective effects against oxidative stress .
Anticancer PotentialShows promise in inhibiting cancer cell growth; further studies needed to elucidate mechanisms .

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one involves its interaction with molecular targets and pathways in biological systems. It can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings :

  • Antitumor Activity: The 5-hydrosulfonyl derivative (5b) demonstrated potent cytotoxicity against HCC1937 cells (IC50 = 2.6 µM), attributed to its sulfamide group and phenethyl substitution .
  • Enzyme Inhibition : The 5-chloro congener was integral to designing isoform-selective phospholipase D (PLD) inhibitors, where halogenation at the 5-position improved binding affinity and selectivity over other halogens (e.g., 4-F, 6-F) .

Structure-Activity Relationships (SAR)

  • 5-Substituent Effects: Electron-Withdrawing Groups (Cl, Br, SO2NH): Enhance enzyme inhibition (e.g., PLD1) and cytotoxicity by improving electrophilic character and target binding . Electron-Donating Groups (OCH3, NH2): Methoxy groups reduce antitumor activity, while amino groups enable derivatization but require further modification for activity .
  • N-Alkyl Substitutions :
    • 1,3-Dimethyl groups in the chloro derivative improve metabolic stability, whereas phenethyl groups in 5-hydrosulfonyl analogs enhance membrane permeability .

Physicochemical Properties

Table 3: Comparative Physicochemical Data
Compound Molecular Weight Melting Point (°C) Solubility LogP
5-Chloro-1,3-dimethyl-benzimidazolone 200.66 Not reported Low (hydrophobic) 2.1 (estimated)
5-Hydrosulfonyl (5b) 423.15 218.2–219.6 Moderate (polar) 1.8
5-Methoxy-1,3-dimethyl-benzimidazolone 192.23 Not reported High 1.5

Insights :

  • The chloro derivative’s hydrophobicity (LogP ~2.1) may favor blood-brain barrier penetration, whereas the hydrosulfonyl analog’s polar sulfamide group improves aqueous solubility .

Biological Activity

5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

Chemical Structure and Properties

Molecular Formula : C10H9ClN2O
Molecular Weight : 208.64 g/mol
CAS Number : 2034-23-3

The compound features a benzimidazole core, which is known for its pharmacological versatility. The presence of chlorine and methyl groups contributes to its unique chemical behavior and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated potent activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 1 µg/mL
Mycobacterium smegmatis3.9 µg/mL
Candida albicans3.9 µg/mL

These findings suggest that the compound may inhibit biofilm formation and kill cells in mature biofilms, indicating potential use in treating infections caused by resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that benzimidazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds similar to this compound have been documented to inhibit the activity of kinases involved in cell proliferation . The mechanism of action often involves:

  • Inhibition of c-MET Kinase : This receptor tyrosine kinase is implicated in various cancers. Compounds that target c-MET have shown promise in reducing tumor growth .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival and cancer cell proliferation.
  • Receptor Binding : It can bind to specific receptors, modulating their activity and affecting downstream signaling pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of benzimidazole derivatives:

  • Antimicrobial Study : A series of benzimidazole compounds were synthesized and screened for antimicrobial efficacy against Staphylococcus aureus, Escherichia coli, and Candida albicans. The results showed a correlation between structural modifications and enhanced activity .
  • Anticancer Evaluation : Research demonstrated that certain benzimidazole derivatives could significantly inhibit the growth of non-small cell lung cancer (NSCLC) cells through apoptosis induction .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one?

The synthesis typically involves alkylation of benzimidazol-2-one derivatives. For example:

  • Alkylation with methylating agents : Reacting 5-chloro-benzimidazol-2-one with methyl halides (e.g., methyl iodide) in the presence of a base like potassium carbonate, as demonstrated in analogous compounds .
  • Microwave-assisted synthesis : Reduces reaction time and improves yield compared to traditional reflux methods. Evidence from similar chloro-substituted benzimidazolones shows microwave irradiation achieves completion in minutes vs. hours .
  • Catalytic systems : Tetra-nn-butylammonium bromide (TBAB) enhances alkylation efficiency under mild conditions, as seen in structurally related derivatives .

Q. What analytical methods are recommended for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions and purity. For instance, methyl groups at N1 and N3 exhibit distinct splitting patterns in 1^1H NMR .
  • Mass spectrometry (LCMS/HRMS) : Validates molecular weight and fragmentation patterns. High-resolution MS is critical for distinguishing isomers .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown in studies of 5-chloro-1-nonyl analogs .
  • Infrared spectroscopy (IR) : Identifies carbonyl (C=O) stretching vibrations (~1700 cm1^{-1}) and C-Cl bonds .

Q. How can crystallization conditions be optimized for structural studies?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) promote single-crystal growth. Studies on 5-chloro-1-alkyl analogs highlight solvent polarity’s role in crystal symmetry .
  • Temperature gradients : Slow evaporation at 4°C improves crystal quality, as observed in benzimidazolone derivatives .
  • Additives : Co-crystallizing agents like oxazolidin-2-ones enhance intermolecular interactions, improving diffraction quality .

Advanced Research Questions

Q. How does the chloro-substituent influence pharmacological activity in benzimidazolone derivatives?

  • Bioactivity screening : Use in vitro assays (e.g., antimicrobial, kinase inhibition) to compare 5-chloro derivatives with non-halogenated analogs. Evidence suggests chloro groups enhance lipophilicity and target binding in oxazolidinone hybrids .
  • Structure-activity relationship (SAR) : Computational docking studies (e.g., AutoDock) can model interactions with biological targets, such as bacterial ribosomes or ion channels .

Q. How to resolve contradictions in reported bioactivity data for this compound?

  • Purity validation : Ensure synthesized batches are >95% pure (via HPLC) to eliminate confounding effects from byproducts .
  • Control experiments : Test structural analogs (e.g., 5-bromo or 5-methyl derivatives) to isolate the chloro group’s contribution .
  • Model systems : Compare results across in vitro (cell lines) and in vivo models, as discrepancies may arise from metabolic stability or bioavailability .

Q. What strategies are effective for modifying the benzimidazolone scaffold to enhance stability?

  • N-substituent engineering : Bulky alkyl chains (e.g., nonyl groups) improve metabolic resistance, as shown in crystallography studies .
  • Hybridization with heterocycles : Coupling with triazoles or oxazolidinones via click chemistry enhances water solubility and pharmacokinetics .

Q. How can computational methods aid in predicting electronic properties?

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potential maps to predict reactivity. Studies on benzimidazole hybrids used B3LYP/6-31G* to optimize geometries .
  • Molecular dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Microwave-Assisted Synthesis

ParameterOptimal ConditionReference
Temperature120–150°C
Irradiation time5–10 minutes
SolventDMF or acetonitrile

Q. Table 2. Crystallographic Data for 5-Chloro Derivatives

CompoundSpace GroupUnit Cell Parameters (Å)Reference
5-Chloro-1-nonyl-benzimidazol-2(3H)-oneP21_1/ca=8.45, b=22.10, c=9.87
5-Chloro-1-octyl-benzimidazol-2(3H)-oneP-1a=7.89, b=10.22, c=14.56

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